molecular formula C10H16Cl2N2O2 B2404049 Methyl 5-(3-aminopropyl)pyridine-3-carboxylate;dihydrochloride CAS No. 2470436-59-8

Methyl 5-(3-aminopropyl)pyridine-3-carboxylate;dihydrochloride

Cat. No.: B2404049
CAS No.: 2470436-59-8
M. Wt: 267.15
InChI Key: AAVZZGAWDFELPD-UHFFFAOYSA-N
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Description

“Methyl 5-(3-aminopropyl)pyridine-3-carboxylate;dihydrochloride” is a chemical compound with the CAS Number: 2470436-59-8 . It has a molecular weight of 267.15 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 5-(3-aminopropyl)nicotinate dihydrochloride . The InChI code for this compound is 1S/C10H14N2O2.2ClH/c1-14-10(13)9-5-8(3-2-4-11)6-12-7-9;;/h5-7H,2-4,11H2,1H3;2*1H .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 267.15 .

Scientific Research Applications

Enantioselective Reductions

A study explored the use of chiral bridged macrocyclic 1,4-dihydropyridines, starting from pyridine-3-5-dicarboxylic acid, for enantioselective reductions of activated carbonyl compounds. These compounds, synthesized through a series of reactions including methylation and reduction steps, show potential in producing alcohols with high enantiomeric excesses, demonstrating the utility of pyridine derivatives in stereoselective synthesis (Talma et al., 1985).

Supramolecular Chemistry

Research on co-crystallization of substituted salicylic acids with 4-aminopyridine yielded new complex solid forms, highlighting the importance of pyridine derivatives in forming diverse supramolecular structures. This work provides insights into the role of hydrogen bonding and proton transfer in crystal engineering, using pyridine as a key component (Montis & Hursthouse, 2012).

Heterocyclic Chemistry

Another study developed a synthesis route for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, demonstrating the versatility of pyridine derivatives in constructing complex heterocyclic frameworks. This research opens new avenues for the synthesis of pyrrole-containing compounds, which are significant in medicinal chemistry (Galenko et al., 2019).

Organic Synthesis and Pharmaceutical Applications

The preparation of ethyl 5-methylpyridine-2-carboxylate through regiocontrolled cycloadditions of oximinosulfonates demonstrates the synthetic utility of pyridine derivatives in constructing pyridine rings. This process showcases the role of pyridine carboxylates in organic synthesis, particularly in generating compounds that could have pharmaceutical relevance (Danheiser et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

methyl 5-(3-aminopropyl)pyridine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-14-10(13)9-5-8(3-2-4-11)6-12-7-9;;/h5-7H,2-4,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVZZGAWDFELPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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